

An In-Depth Technical Guide to 4-Isopropylaniline (p-Cumidine) and its Synonyms

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Isopropylaniline**, a versatile chemical intermediate. The document details its chemical identity, physical and chemical properties, and common synthesis protocols. Furthermore, it explores its applications in drug development and other industries, alongside essential toxicological data and a proposed metabolic pathway.

Chemical Identification and Synonyms

4-Isopropylaniline is an aromatic amine with a variety of synonyms used across chemical literature and commerce. Proper identification is crucial for accurate research and sourcing.

Table 1: Synonyms and Chemical Identifiers for 4-Isopropylaniline[1][2][3][4][5][6][7]



| Identifier Type | Value | |
|-------------------|---|--|
| Systematic Name | 4-(Propan-2-yl)aniline | |
| Common Name | 4-Isopropylaniline | |
| Trivial Name | p-Cumidine | |
| Other Synonyms | p-Aminocumene, 4-Aminocumene, 4- Isopropylphenylamine, Benzenamine, 4-(1- methylethyl)- | |
| CAS Number | 99-88-7 | |
| EC Number | 202-797-2 | |
| Molecular Formula | С9Н13N | |
| Molecular Weight | 135.21 g/mol | |
| InChl Key | LRTFPLFDLJYEKT-UHFFFAOYSA-N | |
| SMILES | CC(C)c1ccc(N)cc1 | |

Physicochemical Properties

Understanding the physicochemical properties of **4-Isopropylaniline** is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for 4-Isopropylaniline[2][6][7][8]



| Property | Value | |
|--------------------------|--|--|
| Appearance | Clear, pale brown to red-brown liquid | |
| Boiling Point | 226-227 °C at 745 mmHg | |
| Melting Point | -63 °C | |
| Density | 0.989 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.543 | |
| Flash Point | 92 °C (198 °F) | |
| Solubility | Insoluble in water; soluble in alcohol and benzene | |
| рКа | 5.01 ± 0.10 (Predicted) | |

Synthesis of 4-Isopropylaniline

4-Isopropylaniline is primarily synthesized through the reduction of 4-nitrocumene. Below are two common laboratory-scale experimental protocols for this transformation.

Experimental Protocol 1: Reduction of 4-Nitrocumene using Tin(II) Chloride

This method is a classic approach for the reduction of aromatic nitro compounds.

- Materials:
 - 4-Nitrocumene
 - Tin(II) chloride dihydrate (SnCl₂·2H₂O)
 - Concentrated hydrochloric acid (HCI)
 - Sodium hydroxide (NaOH) solution (e.g., 10 M)
 - Diethyl ether or Dichloromethane

Foundational & Exploratory



- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
 4-nitrocumene in ethanol or a similar suitable solvent.
- Add an excess of Tin(II) chloride dihydrate (typically 3-4 equivalents) to the solution.
- Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- After the initial reaction subsides, heat the mixture to reflux for a specified time (e.g., 1-3 hours) until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and then carefully neutralize it with a concentrated sodium hydroxide solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.
- Extract the aqueous mixture with diethyl ether or dichloromethane multiple times.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-isopropylaniline.
- The crude product can be purified by vacuum distillation.



Experimental Protocol 2: Reduction of 4-Nitrocumene using Iron Powder

This method utilizes iron metal in an acidic medium, offering a more cost-effective and environmentally benign alternative to some other reducing agents.

| environmentally benign alternative to some other reducing agents. |
|--|
| Materials: |
| 4-Nitrocumene |
| Iron powder (fine grade) |
| ∘ Ammonium chloride (NH₄CI) or acetic acid |
| Ethanol/water mixture |
| ∘ Sodium carbonate (Na₂CO₃) solution |
| Ethyl acetate or other suitable extraction solvent |
| Anhydrous sodium sulfate (Na ₂ SO ₄) |
| Round-bottom flask |
| Reflux condenser |
| Stirring apparatus |
| Separatory funnel |
| Rotary evaporator |
| • Procedure: |
| To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add a mixture of ethanol and water. |



- Add iron powder (a significant excess, e.g., 5-10 equivalents) and a catalytic amount of ammonium chloride or acetic acid.
- Heat the mixture to reflux with vigorous stirring.
- Slowly add a solution of 4-nitrocumene in ethanol to the refluxing mixture over a period of time.
- Continue refluxing and stirring for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake with ethanol.
- Combine the filtrate and washings and remove the ethanol under reduced pressure.
- To the remaining aqueous residue, add a saturated solution of sodium carbonate to basify the mixture.
- Extract the product with ethyl acetate or another suitable organic solvent.
- Dry the combined organic extracts over anhydrous sodium sulfate.
- Filter and concentrate the organic layer on a rotary evaporator to obtain the crude product.
- Purify the crude 4-isopropylaniline by vacuum distillation.

Applications in Drug Development and Chemical Synthesis

4-Isopropylaniline serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[9] Its primary amine group and substituted benzene ring allow for a wide range of chemical modifications.

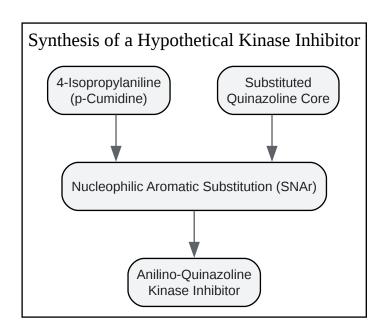
 Herbicide Synthesis: 4-Isopropylaniline is a key precursor in the industrial synthesis of the herbicide Isoproturon, a substituted phenylurea that acts by inhibiting photosynthesis in



weeds.

- Pharmaceutical Intermediates: The aniline moiety is a common scaffold in medicinal chemistry. While specific examples of blockbuster drugs derived directly from 4-isopropylaniline are not abundant in publicly available literature, its structural motif is present in various classes of bioactive molecules. For instance, anilino-quinazoline derivatives are a well-known class of kinase inhibitors used in cancer therapy. The 4-isopropylphenylamino group can be incorporated into such scaffolds to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
- Dye and Pigment Industry: It is also utilized as an intermediate in the manufacturing of azo dyes and other colorants.

Below is a generalized workflow for the synthesis of a hypothetical anilino-quinazoline kinase inhibitor, illustrating the potential role of **4-isopropylaniline**.



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Fig. 1: Synthetic workflow for a hypothetical kinase inhibitor.

Toxicological Profile



The toxicological properties of **4-Isopropylaniline** are important for ensuring safe handling and for assessing its potential impact as a metabolite or impurity in pharmaceutical products.

Table 3: Acute Toxicity Data for **4-Isopropylaniline**[1][10]

| Route of Exposure | Species | Value |
|-------------------|------------|------------|
| Oral (LD50) | Rat | 985 mg/kg |
| Dermal (LD50) | Rat | 1015 mg/kg |
| Inhalation (LC50) | Not listed | - |

Health Hazards: 4-Isopropylaniline is harmful if swallowed or in contact with skin.[11] It causes skin irritation and serious eye irritation.[2] Inhalation may cause respiratory irritation.
 [5] There is also a potential for it to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[4][5]

Metabolic Pathway

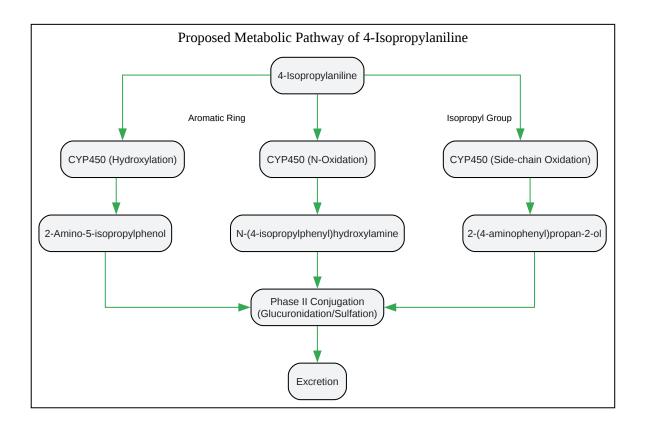
The metabolism of **4-isopropylaniline** in mammals is expected to proceed through pathways common to other aniline derivatives, primarily involving cytochrome P450 (CYP450) enzymes in the liver. A study on the metabolism of the related compound N-isopropylaniline in rats revealed that the major metabolites were 4-hydroxy-N-isopropylaniline and p-aminophenol.[12] Based on this and general knowledge of aniline metabolism, a proposed metabolic pathway for **4-isopropylaniline** is outlined below.

The primary metabolic transformations are expected to be:

- Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring, likely at the ortho position to the amino group.
- N-Oxidation: Oxidation of the amino group to form a hydroxylamine derivative.
- Oxidation of the Isopropyl Group: Oxidation of the isopropyl side chain to form alcohol or carboxylic acid derivatives.



• Conjugation: The resulting metabolites can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.



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